2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid, also known as Flurbiprofen, is a synthetic organic compound belonging to the class of 2-arylpropionic acids. It is not found naturally. In scientific research, it serves as a valuable tool due to its diverse biological activities, primarily as an inhibitor of enzymes like cyclooxygenase (COX) and gamma-secretase. [, , ]
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid is an organic compound with the molecular formula C15H13FO2. This compound is a derivative of biphenyl, featuring a fluoro group on one of the phenyl rings and a propanoic acid moiety linked through an ether bond. It is recognized for its potential applications in pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID) and in research related to histone deacetylase inhibition.
The compound is synthesized from starting materials like 2-fluoro-4-hydroxybiphenyl and 2-bromopropanoic acid, utilizing various chemical reactions to achieve the desired structure. Its synthesis and applications have been documented in several scientific studies, indicating its relevance in medicinal chemistry and organic synthesis .
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid is classified as:
The synthesis of 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid typically involves nucleophilic substitution reactions. The process can be outlined as follows:
Industrial production may employ similar synthetic routes but optimized for larger scales, often utilizing continuous flow reactors to ensure consistent quality and yield.
The compound can undergo several chemical reactions including:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The fluoro group and biphenyl structure facilitate binding to enzymes or receptors, potentially inhibiting their activity. The propanoic acid moiety allows interaction with active sites, leading to alterations in biological activity .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound, providing insights into its structural integrity and purity .
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid has significant applications in:
It serves as a building block in organic synthesis and may also act as a ligand in catalytic reactions due to its unique structural features .
The exploration of biphenylpropanoic acid derivatives emerged from systematic efforts to optimize the bioactive core of phenylpropanoic acids. Early research identified the C6-C3 skeleton—comprising an aromatic ring and a three-carbon chain—as a privileged structure in plant-derived bioactive compounds. For instance, phenylpropanoic acids like ferulic acid, caffeic acid, and chlorogenic acid demonstrated intrinsic anti-inflammatory and antibacterial properties [2] [9]. These natural products served as inspirations for synthetic campaigns aimed at enhancing potency and metabolic stability.
A pivotal milestone was the recognition that biphenyl integration could augment the molecule’s ability to engage hydrophobic pockets in target enzymes. The strategic introduction of halogen atoms, particularly fluorine, further refined pharmacokinetic and pharmacodynamic profiles. Fluorine’s high electronegativity and small atomic radius modulate electron distribution, enhancing receptor binding affinity and delaying metabolic degradation [5]. The synthesis of 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid exemplifies this rationale, combining biphenyl’s spatial geometry with fluorine’s electronic effects [1] [4].
Table 1: Evolution of Key Biphenylpropanoic Acid Derivatives in Pharmaceutical Research
Compound Name | Structural Features | Primary Bioactivity | Discovery Era |
---|---|---|---|
Ferulic acid | 4-hydroxy-3-methoxycinnamic acid | Antioxidant, Anti-inflammatory | Pre-1980s |
Chlorogenic acid | Ester of caffeic acid and quinic acid | Antibacterial, Antiviral | 1980s |
Flurbiprofen [(±)-2-(2-fluoro-4-biphenylyl)propanoic acid] | α-methylacetic acid, biphenyl, ortho-fluorine | COX inhibition, Anti-inflammatory | 1980s |
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid | Ether-linked propanoic acid, biphenyl, ortho-fluorine | SAR probe, Anti-inflammatory candidate | 2000s |
The compound’s development also reflects advances in synthetic methodologies. Modern techniques, such as transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for biphenyl formation) and enantioselective decarboxylation (e.g., via Rhodococcus sp. KU1314 for chiral intermediates), enabled efficient access to structurally complex analogs [9]. These innovations facilitated the targeted exploration of ether-linked propanoic acids—a divergence from the more common direct aryl-acetic acid linkage seen in traditional NSAIDs like flurbiprofen [4] [5].
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid contributes critically to understanding NSAID mechanistic diversity and target selectivity. Classical NSAIDs like flurbiprofen [(±)-2-(2-fluoro-4-biphenylyl)propanoic acid, CAS 5104-49-4] exert effects primarily via cyclooxygenase (COX) inhibition, leveraging their carboxylic acid group to coordinate with arginine residues in the COX active site [5] [7]. The target compound shares flurbiprofen’s biphenyl-fluorine motif but replaces the α-arylacetic acid with an ether-linked propanoic acid chain. This modification alters steric and electronic parameters, potentially redirecting target engagement:
Table 2: Structural and Pharmacological Comparison with Flurbiprofen
Property | Flurbiprofen | 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid |
---|---|---|
CAS Number | 5104-49-4 (racemic); 51543-39-6 [(S)-enantiomer] | 5005-84-5 |
Molecular Formula | C₁₅H₁₃FO₂ | C₁₅H₁₃FO₃ |
Core Pharmacophore | 2-Arylpropanoic acid | Aryloxypropanoic acid |
Aryl Group Linkage | Direct C–C bond (biphenyl) | Ether linkage (C–O–C) |
Key Structural Motif | Ortho-fluorinated biphenyl | Ortho-fluorinated biphenyl |
Primary Putative Target | Cyclooxygenase (COX-1/COX-2) | Undefined (PPAR modulation suspected) |
Stereochemical Relevance | (S)-enantiomer active at COX | Chirality impact unstudied |
Emerging research suggests phenylpropanoic acid derivatives may also modulate peroxisome proliferator-activated receptors (PPARs), nuclear receptors governing inflammation and metabolism. In-silico studies indicate that specific substitutions on the phenylpropanoic scaffold—particularly halogenation and biphenyl extension—enhance binding to PPARα and PPARγ subtypes. These interactions promote insulin sensitization and anti-inflammatory gene expression, valuable in metabolic disorder therapy [6] [10]. The compound’s ortho-fluorinated biphenyl and propanoic acid tail align with descriptors predictive of PPAR dual-agonist activity in quantitative structure-activity relationship (QSAR) models [10].
Furthermore, synthetic derivatives of phenylpropanoic acids, including halogenated variants, have demonstrated antibacterial properties. Chlorinated analogs like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective activity against Staphylococcus aureus and Escherichia coli . Though not yet tested, 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid’s structural complexity could offer enhanced microbial target engagement, expanding NSAID research beyond cyclooxygenase inhibition.
Table 3: Research Applications of Phenylpropanoic Acid Derivatives
Derivative Class | Biological Activity | Potential Application |
---|---|---|
Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) | Antibacterial (Gram-positive/Gram-negative) | Novel anti-infectives |
Flurbiprofen analogs | COX-1/COX-2 inhibition | Anti-inflammatory/analgesic therapy |
PPAR-focused phenylpropanoic acids | PPARα/γ agonism | Type 2 diabetes/metabolic syndrome |
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid | Undefined (structural probe) | Target discovery, rational NSAID design |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6